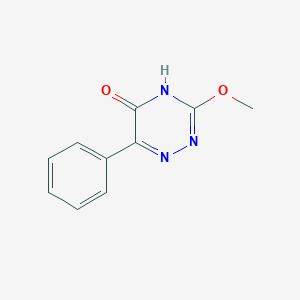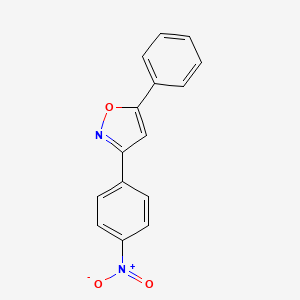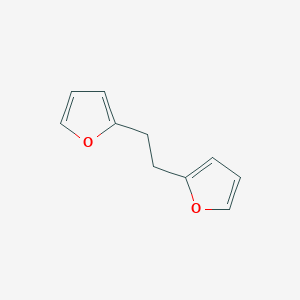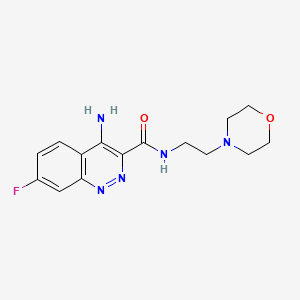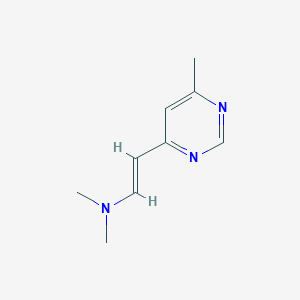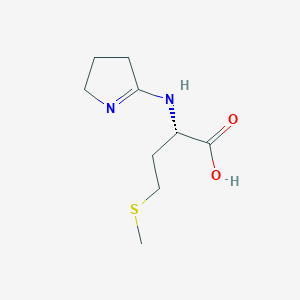
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring and the introduction of the methylsulfanyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylsulfanyl group using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
- 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
- 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Uniqueness
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methylsulfanyl group can influence its oxidation and reduction behavior, while the pyrrolidine ring can affect its interaction with biological targets.
Eigenschaften
Molekularformel |
C9H16N2O2S |
|---|---|
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H16N2O2S/c1-14-6-4-7(9(12)13)11-8-3-2-5-10-8/h7H,2-6H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
HCXIOYRYDIDAEZ-ZETCQYMHSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC1=NCCC1 |
Kanonische SMILES |
CSCCC(C(=O)O)NC1=NCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


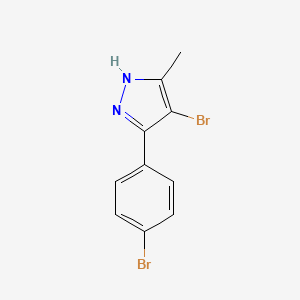
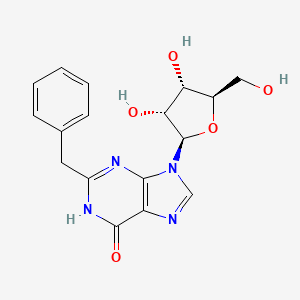
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
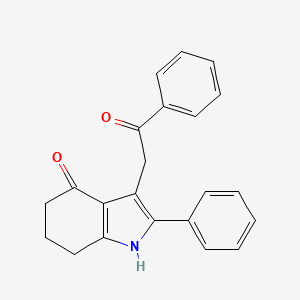
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
